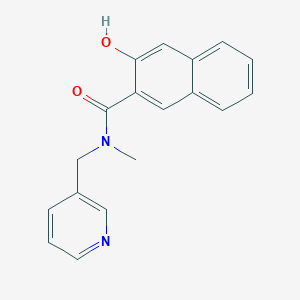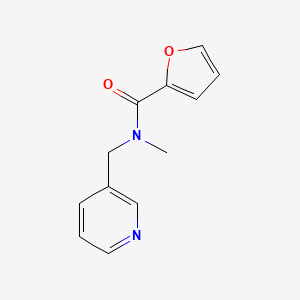![molecular formula C13H19N3O B7511080 [2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone](/img/structure/B7511080.png)
[2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone, also known as JNJ-40411813, is a chemical compound that has been studied for its potential use in various scientific research applications.
Mécanisme D'action
The mechanism of action of [2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone involves its ability to selectively bind to and block the activity of the α7 nAChR. This receptor is involved in various physiological processes in the brain, including learning and memory, attention, and synaptic plasticity. By blocking the activity of this receptor, [2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone may provide researchers with a tool for studying the role of the α7 nAChR in these processes.
Biochemical and Physiological Effects:
[2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone has been shown to have various biochemical and physiological effects in animal studies. For example, studies have shown that [2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone can improve cognitive performance in rats, suggesting that the compound may have potential as a cognitive enhancer. Additionally, [2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone has been shown to reduce inflammation in the brain, indicating that the compound may have potential as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone in lab experiments is its selectivity for the α7 nAChR. This allows researchers to specifically target this receptor and study its role in various physiological processes. However, a limitation of using [2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone is its potential for off-target effects, as the compound may interact with other receptors or enzymes in the brain.
Orientations Futures
There are several future directions for research on [2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone. One area of interest is the potential use of the compound as a cognitive enhancer in humans. Additionally, researchers may investigate the potential use of [2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone as an anti-inflammatory agent in various neurological disorders. Finally, further studies may be conducted to better understand the mechanism of action of [2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone and its potential for off-target effects.
Conclusion:
In conclusion, [2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone is a chemical compound that has been studied for its potential use in various scientific research applications. The compound selectively targets and blocks the activity of the α7 nAChR in the brain, and has been shown to have various biochemical and physiological effects in animal studies. While there are advantages and limitations to using [2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone in lab experiments, there are several future directions for research on this compound that may lead to new insights into the role of the α7 nAChR in various physiological processes.
Méthodes De Synthèse
The synthesis of [2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone involves several steps, including the reaction of pyridine-2-carbaldehyde with 1-(piperidin-1-yl)methanamine, followed by the addition of dimethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
[2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone has been studied for its potential use in various scientific research applications, including as a tool for studying the role of certain receptors in the brain. Specifically, [2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone has been shown to selectively target and block the activity of the α7 nicotinic acetylcholine receptor (nAChR) in the brain.
Propriétés
IUPAC Name |
[2-(dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-15(2)12-10-11(6-7-14-12)13(17)16-8-4-3-5-9-16/h6-7,10H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKHWZRDODYKGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Furan-3-yl-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone](/img/structure/B7511016.png)

![2-Cyclopent-2-en-1-yl-1-[2-(4-fluorophenyl)morpholin-4-yl]ethanone](/img/structure/B7511028.png)






![N-[(3-fluorophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7511075.png)

![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7511087.png)
